molecular formula C9H15NO2 B13434289 (3S)-3-(Cyanomethyl)-5-methylhexanoic Acid

(3S)-3-(Cyanomethyl)-5-methylhexanoic Acid

Cat. No.: B13434289
M. Wt: 169.22 g/mol
InChI Key: CCVSLUOUOXLAKA-MRVPVSSYSA-N
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Description

(3S)-3-(Cyanomethyl)-5-methylhexanoic Acid is an organic compound with a unique structure that includes a cyanomethyl group and a methylhexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Cyanomethyl)-5-methylhexanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhexanoic acid and cyanomethyl reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Cyanomethyl)-5-methylhexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(3S)-3-(Cyanomethyl)-5-methylhexanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-(Cyanomethyl)-5-methylhexanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can participate in various biochemical pathways, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(Cyanomethyl)-5-methylhexanoic Acid: Unique due to its specific structure and functional groups.

    (3S)-3-(Cyanomethyl)-5-methylpentanoic Acid: Similar structure but with a different carbon chain length.

    (3S)-3-(Cyanomethyl)-5-methylbutanoic Acid: Another similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of a cyanomethyl group and a methylhexanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3S)-3-(cyanomethyl)-5-methylhexanoic acid

InChI

InChI=1S/C9H15NO2/c1-7(2)5-8(3-4-10)6-9(11)12/h7-8H,3,5-6H2,1-2H3,(H,11,12)/t8-/m1/s1

InChI Key

CCVSLUOUOXLAKA-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@@H](CC#N)CC(=O)O

Canonical SMILES

CC(C)CC(CC#N)CC(=O)O

Origin of Product

United States

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